molecular formula C18H21N3O3 B2449694 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide CAS No. 906159-51-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

Cat. No.: B2449694
CAS No.: 906159-51-1
M. Wt: 327.384
InChI Key: KAVHOLZHZRZDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide is a chemical research compound provided for laboratory research purposes. This compound features a 3,4-dihydroisoquinoline scaffold, a structure recognized as a privileged scaffold in medicinal chemistry and present in numerous compounds with diverse biological activities . The 3,4-dihydroisoquinoline core is a synthetically accessible bioactive framework that is frequently exploited in the discovery of novel therapeutic and agrochemical agents . Researchers are exploring derivatives of this scaffold for various applications, including as modulators of protein kinases, which are enzymes implicated in cellular activities such as proliferation, differentiation, and migration . The structural motif of incorporating heteroaromatic systems, such as the furan ring present in this molecule, is a common strategy in optimizing the properties of such research compounds . This product is intended for use by qualified researchers in vitro or in animal models to investigate the properties and potential research applications of dihydroisoquinoline derivatives. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-19-17(22)18(23)20-11-15(16-7-4-10-24-16)21-9-8-13-5-2-3-6-14(13)12-21/h2-7,10,15H,8-9,11-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHOLZHZRZDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Introduction of the furan ring: This step might involve a coupling reaction, such as Suzuki or Heck coupling, to attach the furan ring to the dihydroisoquinoline core.

    Formation of the oxalamide group: This can be done by reacting the intermediate with oxalyl chloride followed by amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.

    Reduction: Reduction reactions could target the oxalamide group or the dihydroisoquinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-methyloxalamide
  • N1-(2-(furan-2-yl)ethyl)-N2-methyloxalamide

Uniqueness

The presence of both the dihydroisoquinoline and furan rings in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide may confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound that belongs to the oxalamide class. Its unique molecular structure, which includes a dihydroisoquinoline moiety and a furan ring, suggests potential biological activities that are currently being explored in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.452 g/mol. The compound features:

  • Dihydroisoquinoline moiety : Known for its interactions with neurotransmitter receptors.
  • Furan ring : Contributes to hydrogen bonding and π-π interactions.
  • Oxalamide linkage : Enhances the compound's stability and reactivity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The dihydroisoquinoline part may interact with neurotransmitter systems, while the furan ring can facilitate binding through various non-covalent interactions. Research indicates that modifications in the substituents can significantly affect binding affinity and selectivity toward these targets.

Biological Activities

Preliminary studies suggest that compounds structurally similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : In vitro studies have shown that derivatives of oxalamides can inhibit cancer cell proliferation. For instance, structural analogs have demonstrated significant cytotoxicity against various cancer cell lines .
  • Antiviral Activity : Similar compounds have been identified as potential inhibitors of viral enzymes, such as SARS-CoV-2 main protease (Mpro). These studies highlight the importance of structure-based drug design in optimizing compounds for antiviral activity .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of oxalamide derivatives on human cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast and lung cancer cells, with IC50 values in the low micromolar range .
  • Antiviral Efficacy : In a recent investigation into SARS-CoV-2 inhibitors, compounds structurally related to this compound exhibited promising IC50 values against Mpro, suggesting potential therapeutic applications in treating COVID-19 .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydroisoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling with Furan and Oxalamide Linkage : The final product is formed by coupling the furan derivative with the oxalamide moiety under controlled conditions to maximize yield and purity.

Optimized synthesis techniques such as flow chemistry may be employed to enhance reaction efficiency and minimize by-products .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of intermediates like 3,4-dihydroisoquinoline and furan-2-yl ethylamine via reductive amination or coupling reactions.
  • Step 2 : Oxalamide bond formation using coupling agents (e.g., EDCI/HOBt) under inert conditions (N₂ atmosphere) to prevent hydrolysis .
  • Step 3 : Final purification via column chromatography or recrystallization in solvents like dichloromethane or ethyl acetate. Key parameters: Temperature (0–25°C for sensitive steps), solvent polarity, and stoichiometric control of reagents to minimize byproducts.

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify dihydroisoquinoline, furan, and oxalamide moieties (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 379.18 for [M+H]⁺).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
  • Docking studies : Computational modeling (AutoDock Vina) to predict interactions with receptors like σ-2 or steroidogenic enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the dihydroisoquinoline ring enhances metabolic stability .
  • Linker modifications : Replacing the oxalamide with a urea or thiourea group alters hydrogen-bonding interactions with target proteins .
  • Stereochemical effects : Chiral resolution (e.g., via chiral HPLC) to isolate enantiomers and compare their potency (e.g., IC₅₀ differences >10-fold) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway effects .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or concentration-dependent effects .

Q. What advanced techniques elucidate its mechanism of action in neurological targets?

  • Cryo-EM/X-ray crystallography : Resolve binding modes with σ-2 receptors or ion channels .
  • Metabolomics : LC-MS/MS profiling to track changes in neurotransmitters (e.g., dopamine, GABA) in neuronal models .
  • Patch-clamp electrophysiology : Measure ion flux modulation (e.g., Ca²⁺ or K⁺ currents) in primary neurons .

Q. How to assess its stability under physiological conditions?

  • pH-dependent hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring .
  • Microsomal stability : Liver microsome assays (human/rat) to calculate half-life (t½) and intrinsic clearance .
  • Photostability : Expose to UV light (λ = 365 nm) and quantify degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.